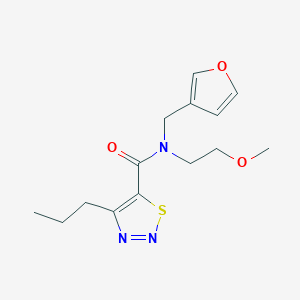

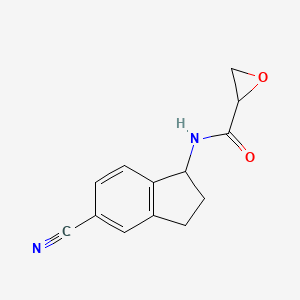

![molecular formula C21H22ClN3O B2693356 8-(2-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189933-33-2](/img/structure/B2693356.png)

8-(2-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactam and is commonly referred to as CT-1. In recent years, there has been an increased interest in the synthesis, mechanism of action, and potential applications of CT-1 in scientific research.

Scientific Research Applications

High-Affinity Ligands for Receptors

Research has identified certain triazaspirodecanone derivatives as high-affinity ligands for human receptors such as the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit significant selectivity versus opioid receptors and function as full agonists in biochemical assays. This discovery presents a potential pathway for the development of novel therapeutic agents targeting specific receptor pathways (Röver et al., 2000).

Antimicrobial and Antifungal Activities

Another area of application is in antimicrobial and antifungal activities. Novel benzimidazole derived naphthalimide triazoles have been synthesized and characterized, displaying potent antibacterial activities against strains like S. aureus and antifungal activities against various fungal strains. This suggests the utility of such compounds in developing new antimicrobial agents (Luo et al., 2015).

Anticancer Potential

Some triazaspirodecanone derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer cell line), indicating moderate antiproliferative activity. Such findings highlight the potential role of these compounds in cancer research and therapy (Fleita et al., 2013).

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase

The discovery of triazaspirodecanone derivatives as inhibitors of hypoxia-inducible factor prolyl hydroxylase (PHD) for the treatment of anemia represents another significant application. These compounds have shown efficacy in upregulating erythropoietin in vivo, suggesting their potential in treating conditions related to hypoxia and anemia (Váchal et al., 2012).

Solid Phase Synthesis Optimization

Furthermore, the optimization of the synthesis of spiroimidazolidinone derivatives, including triazaspiro[4.5]decan-2-one derivatives, on solid support has been reported. This advancement in synthetic methods could facilitate the production of a wide range of triazaspirodecanone derivatives for various applications, enhancing research capabilities in medicinal chemistry (Bedos et al., 2003).

properties

IUPAC Name |

8-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c1-15-5-4-7-16(13-15)19-20(26)24-21(23-19)9-11-25(12-10-21)14-17-6-2-3-8-18(17)22/h2-8,13H,9-12,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWUMFFDZQJMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

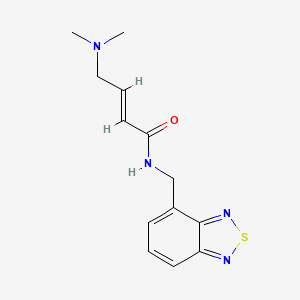

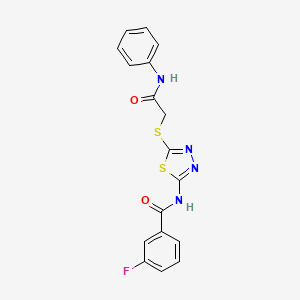

![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)

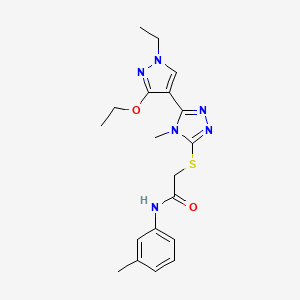

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2693278.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693279.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2693286.png)

![N-(sec-butyl)-2-{3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2693288.png)

![3-methyl-6-(4-(4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2693289.png)

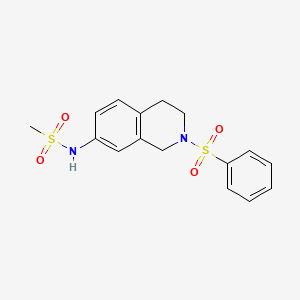

![N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2693293.png)